molecular formula C9H9ClN2O2 B1422789 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide CAS No. 182808-16-8

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide

Cat. No. B1422789
M. Wt: 212.63 g/mol
InChI Key: LXYQIWSECQYHAK-UHFFFAOYSA-N
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Description

“4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a chemical compound with the molecular formula C9H9ClN2O2 . It has a molecular weight of 213.62 g/mol . This compound can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .


Synthesis Analysis

A key step in the synthesis of “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a zinc-mediated ring closure of methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate . This method is reported to be facile and scalable .


Molecular Structure Analysis

The IUPAC name of this compound is 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid . The InChI string is InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) . The canonical SMILES representation is C1COC2=C1C(=C(C=C2C(=O)O)Cl)N .


Chemical Reactions Analysis

As an intermediate, “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is used in the synthesis of Prucalopride . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 213.0192708 g/mol .

Scientific Research Applications

  • Antimicrobial Activities : A study conducted by Parameshwarappa and Sangapure (2009) found that derivatives of benzofurancarboxamide showed potential in antimicrobial activities. This suggests its application in developing new antimicrobial agents (Parameshwarappa & Sangapure, 2009).

  • Synthesis of Enterokinetic Agents : Willemsens et al. (2004) developed a facile and scalable method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in creating enterokinetic agents. This highlights its role in pharmaceutical manufacturing (Willemsens et al., 2004).

  • Pro-apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized derivatives of benzofurancarboxamide with notable proapoptotic activity against melanoma cell lines, indicating its potential use in cancer treatment (Yılmaz et al., 2015).

  • Antiviral and Antiproliferative Activity : Pudlo et al. (1990) explored the antiviral and antiproliferative activity of benzofurancarboxamide derivatives, contributing to the development of new antiviral agents (Pudlo et al., 1990).

  • Synthesis of Benzofuran Analogues : Parameshwarappa, Basawaraj, and Sangapure (2008) focused on synthesizing new benzofuran analogues from bromosalicylaldehyde, highlighting the versatility of benzofurancarboxamide in synthesizing various compounds (Parameshwarappa, Basawaraj, & Sangapure, 2008).

  • Pharmacological Applications : Yanagi et al. (2000) prepared and characterized polymorphs of a benzofurancarboxamide derivative, indicating its potential in pharmaceutical formulation (Yanagi et al., 2000).

  • Synthesis of Anti-Tubercular Compounds : Nimbalkar et al. (2018) synthesized novel derivatives of benzofurancarboxamide, showing promising in vitro anti-tubercular activity. This suggests its utility in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQIWSECQYHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2C(=O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217832
Record name 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide

CAS RN

182808-16-8
Record name 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182808-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (0.16 mol) was added to a solution of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (0.16 mol) in chloroform (600 ml) at a temperature below 10° C. Ethyl chloroformate (15.3 ml) was added afterwards and the reaction mixture was stirred for 45 minutes, while cooling on an ice-bath. Gaseous ammonia was allowed to bubble through the mixture and the reaction mixture was stirred for 3 hours at RT. The precipitate was filtered off and consecutively washed with water, 5% NaOH solution, and again water, and dried, yielding 23.5 g (69%) of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide (intermediate 7).
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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